

Application Notes and Protocols: Synthesis and Bioimaging Application of Strontium Sulfide Quantum Dots

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Compound of Interest

Compound Name: *Strontium sulfide*

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Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising fluorescent probes for bioimaging.[1] Their unique optical properties, such as size-tunable fluorescence emission, broad absorption spectra, and high photostability, offer significant advantages over traditional organic fluorophores.[2][3]

Strontium sulfide (SrS), an alkaline earth metal sulfide, is a material of interest for the synthesis of quantum dots due to its potential for biocompatibility and unique luminescent properties. This document provides a detailed protocol for the synthesis, surface functionalization, and application of **strontium sulfide** quantum dots (SrS QDs) in bioimaging.

Due to the limited direct literature on SrS QDs for bioimaging, the following protocols are adapted from established methods for the synthesis of other metal sulfide quantum dots, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).[3][4] These adapted procedures provide a strong starting point for the development of SrS QDs as novel bioimaging agents.

Physicochemical Properties of SrS Quantum Dots

The optical and physical properties of SrS QDs are size-dependent due to the quantum confinement effect. Smaller QDs exhibit higher energy (bluer) emission, while larger QDs show

lower energy (redder) emission. The following table summarizes the expected properties of synthesized SrS QDs.

Property	Description
Composition	Strontium Sulfide (SrS) core
Emission Wavelength	Tunable from blue to green region (estimated based on the band gap of bulk SrS)
Excitation Wavelength	Broad excitation spectrum, with an optimal excitation wavelength typically in the UV range (e.g., 320 nm)
Quantum Yield (QY)	Expected to be in the range of 10-40% after surface passivation. The QY is highly dependent on the crystallinity and surface defects of the nanocrystals.
Particle Size	Typically in the range of 2-10 nm. The size of the QDs can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentration.
Surface Ligands	As-synthesized QDs are typically capped with hydrophobic ligands. For biological applications, these are exchanged for hydrophilic and biocompatible ligands.
Biocompatibility	Dependent on the surface coating. Properly functionalized SrS QDs are expected to have low cytotoxicity. Strontium itself is known for its biocompatibility. ^{[5][6][7]}

Experimental Protocols

Synthesis of Strontium Sulfide Quantum Dots (Adapted Colloidal Method)

This protocol describes the synthesis of SrS QDs using a hot-injection colloidal method, adapted from procedures for other metal sulfide QDs.[\[3\]](#)[\[4\]](#)

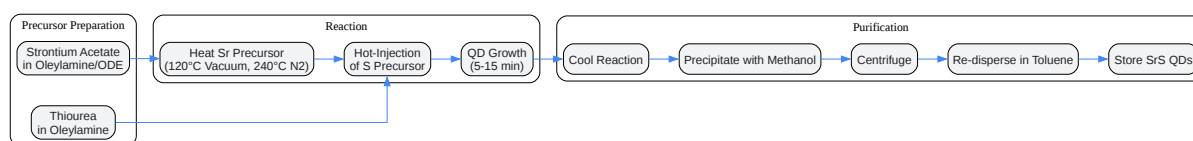
Materials:

- Strontium acetate ($\text{Sr}(\text{CH}_3\text{COO})_2$)
- Thiourea ($\text{SC}(\text{NH}_2)_2$)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Oleylamine (technical grade, 70%)
- 1-Octadecene (ODE)
- Methanol
- Toluene

Procedure:

- Precursor Preparation:
 - Strontium Precursor: In a three-neck flask, dissolve 1 mmol of strontium acetate in 10 mL of oleylamine and 10 mL of 1-octadecene.
 - Sulfur Precursor: In a separate vial, dissolve 2 mmol of thiourea in 5 mL of oleylamine.
- Reaction Setup:
 - Heat the strontium precursor solution to 120°C under vacuum for 30 minutes to remove water and oxygen.
 - Switch to a nitrogen atmosphere and increase the temperature to 240°C.
- Hot-Injection:
 - Rapidly inject the sulfur precursor solution into the hot strontium precursor solution.
 - A color change should be observed, indicating the nucleation and growth of SrS QDs.

- Growth and Quenching:
 - Allow the reaction to proceed for 5-15 minutes. The reaction time will influence the final size of the QDs.
 - To stop the reaction, rapidly cool the flask in a water bath.
- Purification:
 - Add 20 mL of methanol to the cooled solution to precipitate the SrS QDs.
 - Centrifuge the mixture at 8000 rpm for 10 minutes.
 - Discard the supernatant and re-disperse the QD pellet in 10 mL of toluene.
 - Repeat the precipitation and re-dispersion steps two more times.
 - Finally, disperse the purified SrS QDs in toluene for storage.



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Figure 1. Workflow for the colloidal synthesis of SrS quantum dots.

Surface Functionalization for Biocompatibility

For bioimaging applications, the hydrophobic surface of the as-synthesized SrS QDs must be modified to render them water-soluble and biocompatible. Two common methods are polymer coating and ligand exchange.

This protocol uses an amphiphilic polymer to encapsulate the QDs.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Purified SrS QDs in toluene
- DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- In a round-bottom flask, add 10 mg of DSPE-PEG2000 to 10 mL of chloroform and sonicate until fully dissolved.
- Add 1 mL of the purified SrS QD solution in toluene to the DSPE-PEG2000 solution.
- Evaporate the organic solvents (chloroform and toluene) under reduced pressure using a rotary evaporator. A thin film will form on the flask wall.
- Add 10 mL of PBS buffer to the flask and sonicate for 15 minutes to re-disperse the QDs. The PEGylated SrS QDs should now be in the aqueous phase.
- Filter the solution through a 0.22 μm syringe filter to remove any large aggregates.
- Store the PEGylated SrS QDs at 4°C.

This method replaces the native hydrophobic ligands with smaller, hydrophilic thiol-containing ligands.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

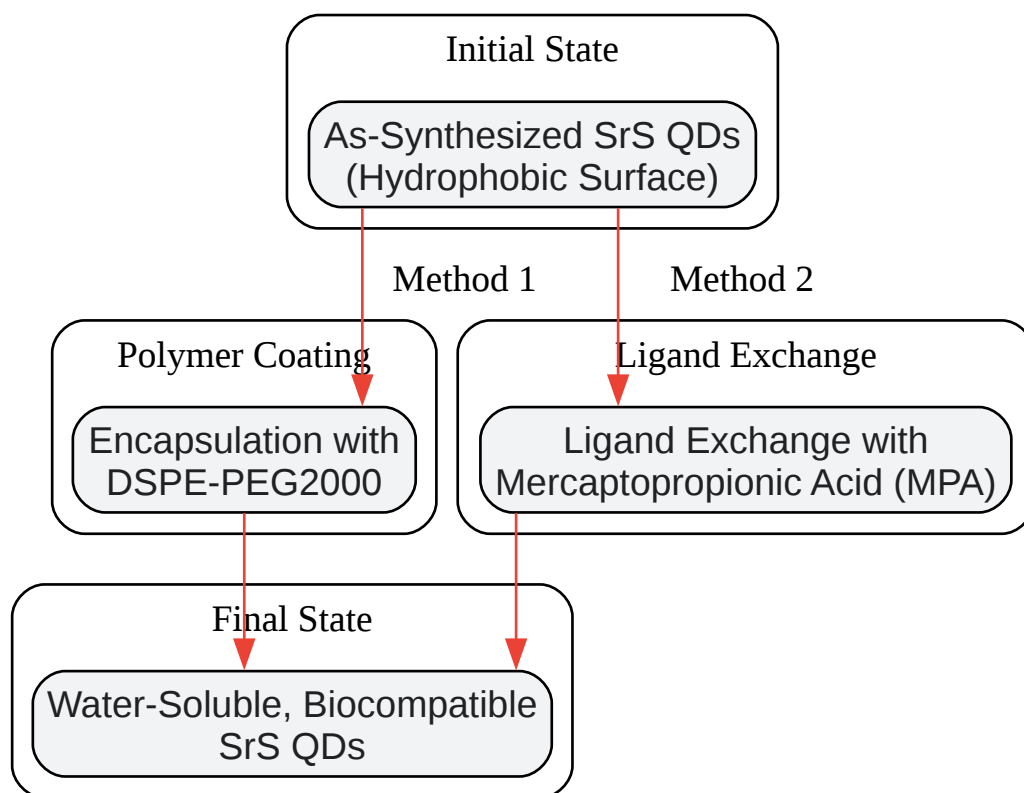
Materials:

- Purified SrS QDs in toluene
- 3-Mercaptopropionic acid (MPA)

- Tetrabutylammonium hydroxide (TBAH) in methanol
- Methanol
- Dimethylformamide (DMF)

Procedure:

- Disperse 1 mL of the purified SrS QD solution in toluene into 5 mL of DMF.
- In a separate vial, prepare a solution of 0.5 mL of MPA and 0.5 mL of TBAH in 5 mL of DMF.
- Add the MPA/TBAH solution to the QD solution and stir at room temperature for 2 hours.
- Precipitate the MPA-capped SrS QDs by adding methanol.
- Centrifuge the mixture at 8000 rpm for 10 minutes.
- Discard the supernatant and re-disperse the QDs in PBS.
- Repeat the precipitation and re-dispersion steps twice to ensure complete removal of excess ligands.
- Store the MPA-capped SrS QDs in PBS at 4°C.



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Figure 2. Surface functionalization strategies for SrS QDs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the functionalized SrS QDs on a selected cell line (e.g., HeLa cells).^{[17][18][19][20][21]}

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Biocompatible SrS QDs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed HeLa cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the biocompatible SrS QDs in DMEM.
- Remove the old medium from the cells and add 100 μ L of the QD solutions at different concentrations to the wells. Include a control group with only medium.
- Incubate the cells with the QDs for 24 hours.
- After incubation, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Imaging

This protocol describes the use of functionalized SrS QDs for imaging live cells.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- HeLa cells cultured on glass-bottom dishes
- Biocompatible SrS QDs
- Live-cell imaging medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Culture HeLa cells on glass-bottom dishes until they reach 70-80% confluency.
- Replace the culture medium with a solution of biocompatible SrS QDs in live-cell imaging medium at a concentration of 10-50 nM.
- Incubate the cells with the QDs for 2-4 hours at 37°C.
- Gently wash the cells three times with fresh live-cell imaging medium to remove unbound QDs.
- Image the cells using a fluorescence microscope. Use a UV or blue excitation filter and an emission filter appropriate for the expected emission wavelength of the SrS QDs.

Quantitative Data Summary

The following tables present hypothetical data for the characterization and biological evaluation of SrS QDs. These values are based on typical results for other sulfide-based quantum dots and should be determined experimentally for SrS QDs.

Table 1: Physicochemical Characterization of Functionalized SrS QDs

Sample	Average Hydrodynamic Diameter (nm)	Zeta Potential (mV)	Quantum Yield (%)
As-synthesized SrS QDs	N/A (in organic solvent)	N/A	~5%
PEG-coated SrS QDs	30 ± 5	-15 ± 3	~15%
MPA-capped SrS QDs	15 ± 3	-30 ± 5	~20%

Table 2: In Vitro Cytotoxicity of Functionalized SrS QDs (MTT Assay)

Concentration (nM)	Cell Viability (%) - PEG-coated SrS QDs	Cell Viability (%) - MPA-capped SrS QDs
0 (Control)	100	100
10	98 ± 4	97 ± 5
50	95 ± 6	92 ± 7
100	91 ± 8	88 ± 9
200	85 ± 10	81 ± 11

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, functionalization, and bioimaging application of **strontium sulfide** quantum dots. While the synthesis protocol is adapted from related materials, it offers a robust starting point for producing high-quality SrS QDs. The surface modification techniques are essential for rendering the QDs suitable for biological environments, and the subsequent cytotoxicity and imaging protocols allow for the evaluation of their performance as bioimaging probes. Further optimization of the synthesis and functionalization steps will be crucial for maximizing the quantum yield and biocompatibility of SrS QDs, potentially establishing them as a valuable tool for researchers in cell biology and drug development.

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